Oxalyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

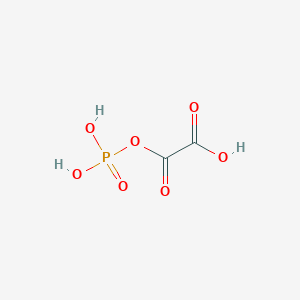

Oxalyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C2H3O7P and its molecular weight is 170.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Applications

1.1 Role in Enzymatic Reactions

Oxalyl phosphate is known for its role as a phospho group donor in several enzymatic reactions. Notably, it can substitute for phosphoenolpyruvate (PEP) in reactions catalyzed by enzymes such as pyruvate kinase and pyruvate, phosphate dikinase. In these reactions, this compound undergoes phosphotransfer processes that are crucial for ATP production from ADP .

1.2 Oxalyl-CoA Synthetase Activity

Research has identified oxalyl-CoA synthetase as an important enzyme in the degradation of oxalate, which is essential for processes like seed development and pathogen defense in plants such as Arabidopsis thaliana. This enzyme utilizes this compound to facilitate the conversion of oxalate into useful metabolic products, underscoring its significance in plant health and metabolism .

Synthetic Applications

2.1 Organic Synthesis

this compound has been utilized as a reagent in organic synthesis, particularly in the preparation of phosphorus-based compounds. Its ability to act as a mixed anhydride allows for the formation of various phosphonate and phosphine derivatives, which are valuable in medicinal chemistry and material science .

2.2 Catalysis

The compound has also been explored for its potential in catalysis. It can mediate reactions involving electron transfer processes, which are critical for developing new synthetic methodologies that minimize waste and enhance reaction efficiency .

Case Studies

化学反応の分析

Stability

Oxalyl phosphate has a half-life of 51 hours at pH 5.0 and 4 degrees C, indicating its stability under specific conditions .

Reactions with Enzymes

- Pyruvate Kinase: this compound acts as a slow substrate for pyruvate kinase, leading to an enzyme-dependent phosphotransfer reaction that produces ATP from ADP .

- Pyruvate, Phosphate Dikinase: It substitutes for phosphoenolpyruvate in the reaction catalyzed by pyruvate, phosphate dikinase. The acyl phosphate reacts with the free enzyme to yield the phosphorylated form of the enzyme .

- Phosphoenolpyruvate Carboxykinase: this compound serves as a phospho group donor in a partial reaction catalyzed by phosphoenolpyruvate carboxykinase, where GDP is phosphorylated .

- PEP Mutase: Single turnover reactions of this compound with PEP mutase have been conducted to test the formation of the phosphoenzyme .

Reactions with other compounds

- Aqueous Solutions: Oxalyl chloride, a precursor to this compound, reacts in aqueous solutions to form CO and CO2 and forms this compound in a neutral phosphate buffer .

Catalysis

- Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Phosphorus(V) compounds can catalyze nucleophilic substitution reactions [4, 6].

Miscellaneous Reactions

Oxalyl chloride, used in the synthesis of this compound, can also be used with triphenylphosphine oxide as coupling reagents for the esterification of alcohols . It is also used in the synthesis of arylphosphines by promoting the reduction of inorganic phosphorus salts .

特性

CAS番号 |

110403-67-3 |

|---|---|

分子式 |

C2H3O7P |

分子量 |

170.01 g/mol |

IUPAC名 |

2-oxo-2-phosphonooxyacetic acid |

InChI |

InChI=1S/C2H3O7P/c3-1(4)2(5)9-10(6,7)8/h(H,3,4)(H2,6,7,8) |

InChIキー |

GDCDGEKZLMVRIQ-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)OP(=O)(O)O)O |

正規SMILES |

C(=O)(C(=O)OP(=O)(O)O)O |

同義語 |

Oxalyl phosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。